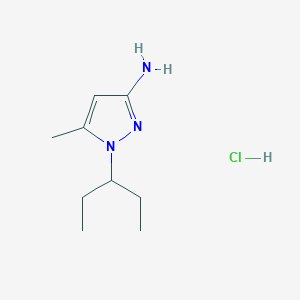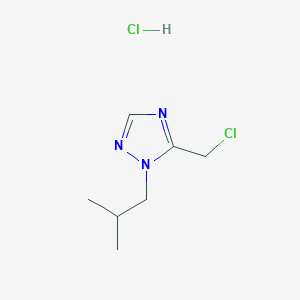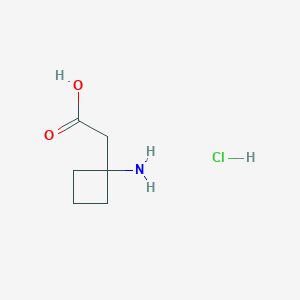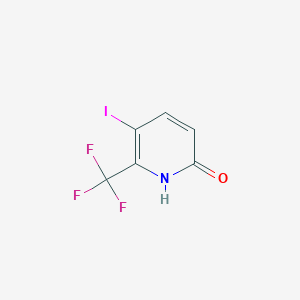![molecular formula C11H17N3O2 B1448238 tert-Butyl-N-[(2-Aminopyridin-3-yl)methyl]carbamat CAS No. 1057650-80-2](/img/structure/B1448238.png)
tert-Butyl-N-[(2-Aminopyridin-3-yl)methyl]carbamat
Übersicht
Beschreibung
Tert-butyl N-[(2-aminopyridin-3-yl)methyl]carbamate is a chemical compound that has been widely studied for its unique physical and chemical properties, as well as its potential applications in various fields of research and industry. It belongs to the class of organic compounds known as pyrrolo [2,3-d]pyrimidines .
Molecular Structure Analysis
The molecular formula of this compound is C11H17N3O2. The InChI code is 1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-8-5-4-6-13-9(8)12/h4-6H,7H2,1-3H3,(H2,12,13)(H,14,15) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 223.27 g/mol. It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthese von Ceftolozan
Diese Verbindung ist ein wichtiges Zwischenprodukt bei der Synthese von Ceftolozan . Ceftolozan ist ein neues intravenöses Cephalosporin-Antibiotikum der fünften Generation, das aus der strukturellen Modifikation von FK518 abgeleitet ist . Es hat eine gute Verträglichkeit, ein breites antibakterielles Spektrum, starke Aktivität gegen sowohl grampositive als auch gramnegative Bakterien und starke antibakterielle Aktivität gegen Pseudomonas aeruginosa und multiresistente Pseudomonas aeruginosa in In-vivo- und In-vitro-Tests .
Synthese von N-Boc-geschützten Anilinen
tert-Butylcarbamat, eine verwandte Verbindung, wurde in der palladiumkatalysierten Synthese von N-Boc-geschützten Anilinen eingesetzt . Dieser Prozess ist wichtig bei der Herstellung verschiedener Arzneimittel und anderer organischer Verbindungen.
Synthese von Tetrasubstituierten Pyrrolen
tert-Butylcarbamat wurde auch bei der Synthese von tetrasubstituierten Pyrrolen verwendet, die an der C-3-Position mit Ester- oder Ketongruppen funktionalisiert sind . Diese Verbindungen haben aufgrund ihrer biologischen Aktivität ein breites Anwendungsspektrum in der medizinischen Chemie.
Vorläufer für selektive Derivatisierungen
tert-Butyl-N-[(2-Oxospiro[3.3]heptan-6-yl)methyl]carbamat, eine verwandte Verbindung, dient als Vorläufer für weitere selektive Derivatisierungen. Dies ermöglicht den Zugang zu neuartigen Verbindungen, die chemische Räume erforschen, die Piperidinringsystemen komplementär sind.
Synthese verschiedener Carbamate
tert-Butylcarbamat kann zur Synthese einer Vielzahl anderer Carbamate verwendet werden . Dazu gehören Verbindungen wie tert-Butyl-(2-Oxiranylmethyl)carbamat, tert-Butyl-(2-Morpholin-2-ylethyl)carbamat und tert-Butyl-(4-Methylpyridin-2-yl)carbamat . Jede dieser Verbindungen hat ihre eigenen einzigartigen Anwendungen in verschiedenen Forschungsbereichen.
Synthese von Pyrazolderivaten
Es wurde eine Syntheseroute zu tert-Butyl-N-(2-{[({1-Methyl-5-[(Triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamat aus 1-Methyl-1H-pyrazol-5-amin über Nitrosations-, Reduktions-, Veresterungs-, Aminogruppen-Schutz- und Kondensationsschritte entwickelt . Dieser Prozess ist wichtig für die Synthese von Pyrazolderivaten, die in der medizinischen Chemie weit verbreitet sind.
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Wirkmechanismus
Target of Action
The compound is often used as an intermediate in organic synthesis .
Mode of Action
It is known that the compound can participate in various organic reactions due to the presence of the carbamate group and the pyridinyl group .
Biochemical Pathways
As an intermediate in organic synthesis, it may be involved in a variety of biochemical reactions depending on the final product .
Pharmacokinetics
As an intermediate in organic synthesis, its ADME properties would likely depend on the final product .
Result of Action
As an intermediate in organic synthesis, its effects would likely depend on the final product .
Eigenschaften
IUPAC Name |
tert-butyl N-[(2-aminopyridin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-8-5-4-6-13-9(8)12/h4-6H,7H2,1-3H3,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMFUXVPWYOXRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1057650-80-2 | |
| Record name | tert-butyl N-[(2-aminopyridin-3-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[[2-[(4-Fluorophenyl)amino]-2-oxoethyl]amino]-benzoic acid](/img/structure/B1448162.png)


![tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate](/img/structure/B1448168.png)




